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An In-depth Technical Guide to 2-Bromoquinoline: Properties, Synthesis, and Applications in

Research and Development

Core Tenets of 2-Bromoquinoline
CAS Number: 2005-43-8[1][2][3][4] Molecular Formula: C₉H₆BrN[1][2][3][4]

2-Bromoquinoline is a halogenated heterocyclic compound that serves as a pivotal building

block in medicinal chemistry and organic synthesis.[1] Characterized by a bromine atom at the

2-position of the quinoline ring, this versatile intermediate is instrumental in the development of

novel pharmaceuticals, agrochemicals, and functional materials.[1] Its reactivity, particularly in

palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of diverse

functional groups, enabling the synthesis of complex molecular architectures.[5] This guide

provides a comprehensive overview of 2-Bromoquinoline, detailing its physicochemical

properties, synthetic protocols, reactivity, and its significant role in drug discovery, with a focus

on its potential as an anticancer agent.

Physicochemical and Spectroscopic Data
The physical properties and expected spectroscopic characteristics of 2-Bromoquinoline are

summarized below. This data is essential for its identification, handling, and use in synthetic

applications.
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Table 1: Physicochemical Properties of 2-
Bromoquinoline

Property Value Reference(s)

CAS Number 2005-43-8 [1][2][3][4]

Molecular Formula C₉H₆BrN [1][2][3][4]

Molecular Weight 208.06 g/mol [1][3]

Appearance
White to light yellow powder or

crystal
[1]

Melting Point 44-51 °C [1][2]

Boiling Point 115 °C @ 0.3 mmHg [1][6]

Purity ≥95% - 98% [1][2]

Table 2: Spectroscopic Data for 2-Bromoquinoline
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Technique Expected Characteristics

¹H NMR

Aromatic protons are expected in the δ 7.0-9.0

ppm range. Protons on the pyridine ring are

typically more deshielded than those on the

benzene ring.

¹³C NMR

Aromatic carbons are expected in the δ 110-160

ppm range. The carbon atom bonded to

bromine (C2) will be significantly influenced.

IR Spectroscopy

Characteristic peaks for aromatic C-H stretching

are expected above 3000 cm⁻¹. Aromatic C=C

and C=N stretching vibrations are anticipated in

the 1400-1600 cm⁻¹ region.[7]

Mass Spectrometry

The mass spectrum will exhibit two

characteristic molecular ion peaks of similar

intensity at m/z = 207 and 209, corresponding to

the two major isotopes of bromine (⁷⁹Br and

⁸¹Br).[8]

Synthesis and Reactivity
2-Bromoquinoline is a key substrate for creating a wide array of substituted quinolines. Its

bromine atom is highly susceptible to displacement and facilitates participation in numerous

carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactivity Overview
The primary utility of 2-Bromoquinoline in synthetic chemistry stems from its role as an aryl

halide in transition metal-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 2-aryl or 2-

vinylquinolines.[5]

Heck Reaction: Coupling with alkenes to introduce substituted vinyl groups at the 2-position.

[5][9]
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Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynylquinolines.[5]

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.[10]

This reactivity makes 2-Bromoquinoline an invaluable precursor for generating libraries of

compounds for drug discovery and material science.[1]
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Caption: Synthetic utility and application workflow of 2-Bromoquinoline.

Experimental Protocols
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Detailed methodologies for the synthesis of 2-Bromoquinoline and its subsequent use in a

representative cross-coupling reaction and a biological assay are provided below.

Protocol 1: Synthesis of 2-Bromoquinoline from
Quinaldic Acid
This protocol is adapted from modern synthetic methods for the bromination and

decarboxylation of quinoline-2-carboxylic acid.[9][11]

Reagent Preparation: In a 25 mL Schlenk flask under an inert atmosphere, combine

quinaldic acid (51.9 mg, 0.3 mmol), sodium carbonate (64.0 mg, 0.6 mmol), and sodium

bromide (17.6 mg, 0.3 mmol).

Solvent Addition: Add 2 mL of dibromomethane (CH₂Br₂) to the flask.

Reaction Initiation: Add tert-butyl hypochlorite (32 µL, 0.3 mmol) to the mixture.

Incubation: Place the sealed Schlenk flask in a preheated oil bath at 60 °C and stir for 20

hours.

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a

petroleum ether/ethyl acetate mixture to yield pure 2-bromoquinoline (yields are typically

around 75%).[9]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This generalized protocol outlines the palladium-catalyzed coupling of 2-Bromoquinoline with

a generic arylboronic acid.

Vial Preparation: To a microwave vial, add 2-Bromoquinoline (1.0 equiv), the desired

arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate (K₃PO₄, 3.0

equiv).

Catalyst System: Add the palladium catalyst, for example, Pd₂(dba)₃ (0.015 equiv), and a

phosphine ligand such as XPhos (0.031 equiv).
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Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15

minutes.

Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water

(e.g., 5:1 ratio).

Reaction: Heat the mixture in a microwave reactor to 100-120 °C for 10-30 minutes, or

alternatively, heat in a conventional oil bath at 80-100 °C overnight.[12] Monitor reaction

progress by TLC or LC-MS.

Extraction: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water

and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), concentrate

under vacuum, and purify the crude product by flash column chromatography.
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
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Application in Drug Development: Anticancer
Potential
Quinoline scaffolds are considered "privileged structures" in medicinal chemistry due to their

wide range of pharmacological activities.[13] Bromoquinolines, including 2-Bromoquinoline,

are key precursors for synthesizing derivatives with potential anticancer properties.[13] Studies

on related brominated quinolines have demonstrated significant cytotoxic effects against

various cancer cell lines.

Mechanism of Action
The anticancer activity of quinoline derivatives is often attributed to their ability to induce

apoptosis (programmed cell death) and inhibit key enzymes involved in DNA replication and

repair, such as topoisomerase I.[3][14]

Apoptosis Induction: These compounds can trigger the intrinsic apoptotic pathway. This

involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins,

leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and

the subsequent activation of a caspase cascade (e.g., caspase-3), culminating in cell death.

[15][16]

Topoisomerase Inhibition: Some quinoline derivatives can inhibit human topoisomerase I, an

enzyme critical for relaxing DNA supercoils during replication.[3][14] Inhibition of this enzyme

leads to DNA damage and cell death.
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Caption: Simplified intrinsic apoptosis signaling pathway potentially targeted by quinoline

derivatives.
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Table 3: In Vitro Anticancer Activity of Related
Bromoquinoline Derivatives
While specific IC₅₀ data for 2-Bromoquinoline is not widely published, the following table

presents data for structurally related compounds, highlighting the potential of this chemical

class.

Compound Cancer Cell Line IC₅₀ (µM)
Reference
Compound

6,8-dibromo-

4(3H)quinazolinone

deriv.

MCF-7 (Breast) 1.7 µg/mL Doxorubicin

6-Bromo-5-

nitroquinoline
HT29 (Colon) Potency > 5-FU 5-Fluorouracil

5,7-Dibromo-8-

hydroxyquinoline
C6 (Glioblastoma) 6.7 - 25.6 µg/mL -

5,7-Dibromo-8-

hydroxyquinoline
HeLa (Cervical) 6.7 - 25.6 µg/mL -

5,7-Dibromo-8-

hydroxyquinoline
HT29 (Colon) 6.7 - 25.6 µg/mL -

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in

experimental conditions across different studies.[1]

Protocol 3: In Vitro Cytotoxicity Assessment (MTT
Assay)
The MTT assay is a standard colorimetric method to measure cellular metabolic activity as an

indicator of cell viability, proliferation, and cytotoxicity.

Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7) into a 96-well plate at a density of

5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

2-Bromoquinoline derivative) and a vehicle control (e.g., DMSO). Include a positive control

(e.g., Doxorubicin). Incubate for 48-72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism

will convert the MTT into a purple formazan product.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm

using a microplate reader.

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The

IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by

plotting cell viability against the logarithm of the compound concentration and fitting the data

to a dose-response curve.[1]

Conclusion
2-Bromoquinoline is a high-value chemical intermediate with a well-established role in organic

synthesis and a growing significance in drug discovery. Its accessible reactivity through modern

cross-coupling techniques provides a reliable platform for the generation of diverse and

complex quinoline derivatives. The demonstrated potent anticancer activity of related

bromoquinolines underscores the importance of this scaffold for developing new therapeutic

agents. The protocols and data presented in this guide offer a foundational resource for

researchers and scientists aiming to explore and exploit the synthetic and biological potential of

2-Bromoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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